molecular formula C24H45O2- B1239763 (15Z)-tetracosenoate

(15Z)-tetracosenoate

Cat. No. B1239763
M. Wt: 365.6 g/mol
InChI Key: GWHCXVQVJPWHRF-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(15Z)-tetracosenoate is a tetracosenoate that is the conjugate base of nervonic acid, arising from deprotonation of the carboxylic acid group. It has a role as a human metabolite. It is a conjugate base of a (15Z)-tetracosenoic acid.

Scientific Research Applications

Mucin-like Glycoprotein Secretion

(15Z)-tetracosenoate, specifically 15-(S)-hydroxyeicosa-5Z, 8Z-11Z, 13E-tetraenoic acid (15-(S)-HETE), has been shown to stimulate the secretion of mucin-like glycoprotein by the corneal epithelium. This suggests potential therapeutic applications in treating ocular surface mucin deficiency in conditions like dry eye syndrome (Jackson, Van Dyken, McCartney, & Ubels, 2001).

Vasoconstrictive and Antiproliferative Activity

A synthetic isomer of 15-(S)-HETE, known as (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, retains key vasoconstrictive and antiproliferative activities. This highlights its potential in eicosanoid research, particularly in studying vascular responses and cell growth regulation (Pfister, Klimko, & Conrow, 2016).

Airway Function and Responsiveness

Inhaled 15-(S)-hydroxyeicosatetraenoic acid (15-HETE) has been studied for its effects on airway calibre and non-specific bronchial responsiveness, suggesting its role in respiratory functions and potential therapeutic applications for respiratory conditions (Lai, Phillips, Jenkins, & Holgate, 1990).

Mitogenic Effect on Endothelial Cells

15-HETE demonstrates a mitogenic effect on endothelial cells, possibly mediated via diacylglycerol kinase inhibition. This finding is significant for understanding the mechanisms of cell proliferation and angiogenesis (Setty, Graeber, & Stuart, 1987).

Inhibition of Apoptosis in Pulmonary Artery Smooth Muscle Cells

15-HETE inhibits apoptosis in pulmonary artery smooth muscle cells, which has implications for understanding vascular health and disease, particularly in the context of pulmonary diseases (Li et al., 2008).

Potential Antiangiogenic Activity

15-HETE shows potential as an antiangiogenic agent, stimulating human retinal microvessel endothelial cell migration and neovascularization in vivo. This suggests its role in vasoproliferative disorders and as a therapeutic agent in diseases involving abnormal angiogenesis (Graeber et al., 1990).

Role in Inflammatory Responses

15-HETE has been implicated in inflammatory responses, particularly in the context of skin reactions and leukocyte chemotaxis. Its specific inhibitory action on leukotriene B4-induced skin responses points to its role in modulating inflammatory processes (Ternowitz et al., 2004).

properties

Molecular Formula

C24H45O2-

Molecular Weight

365.6 g/mol

IUPAC Name

(Z)-tetracos-15-enoate

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/p-1/b10-9-

InChI Key

GWHCXVQVJPWHRF-KTKRTIGZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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